(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine
Description
(2R)-8-Fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is a chiral heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. The 2,3-dihydro moiety reduces aromaticity, enhancing conformational flexibility, while the stereospecific 2-phenyl group (R-configuration) and 8-fluoro substituent influence electronic and steric properties. This compound is of interest in medicinal chemistry and catalysis due to its structural uniqueness .
Properties
Molecular Formula |
C13H11FN2 |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-8,12H,9H2/t12-/m0/s1 |
InChI Key |
LKLSTRGXLYAWKJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C2N1C=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or halides.
Scientific Research Applications
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural Analogues and Physical Properties
Key Observations :
- 2-Substituents : The 2-phenyl group in the target compound’s R-configuration is critical for enantioselective catalysis, as demonstrated in 2,3-dihydroimidazo[1,2-a]pyridine-based catalysts . Trifluoromethyl groups (e.g., in CAS 1206981-68-1) improve metabolic stability but reduce solubility .
- 3-Substituents : Acyl groups (e.g., 3-pivaloyl or 3-benzoyl) enhance steric bulk, affecting reactivity in condensation reactions .
Comparison with Target Compound :
- The target compound’s synthesis likely involves asymmetric catalysis or chiral resolution due to its R-configuration, contrasting with racemic mixtures in simpler dihydro derivatives .
- Fluorine introduction may require electrophilic fluorination or halogen exchange, differing from bromine’s direct incorporation via N-bromosuccinimide (NBS) .
Table 3: Functional Comparisons
Key Insights :
- Therapeutic Potential: Fluorine’s electron-withdrawing effect may enhance blood-brain barrier penetration compared to brominated analogs, aligning with ZSET 845’s neuroactivity .
- Catalytic Efficiency: The target compound’s R-configuration and 2-phenyl group optimize transition-state interactions in acylation reactions, outperforming non-chiral analogs .
Physicochemical Properties
- Solubility : Fluorine at position 8 improves aqueous solubility compared to bromine, as seen in 3-nitroimidazo[1,2-a]pyridine derivatives optimized for pharmacokinetics .
- Thermal Stability : Fully aromatic imidazo[1,2-a]pyridines (e.g., 8-methyl-2-[3-(trifluoromethyl)phenyl]) exhibit higher melting points (>150°C) than 2,3-dihydro derivatives, which are often oils or lower-melting solids .
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